molecular formula C17H17ClN4O2 B4797319 N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4797319
M. Wt: 344.8 g/mol
InChI Key: ZHEBVHGJCAGMHR-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1H-pyrazole with a benzyl halide derivative under basic conditions to form the pyrazole intermediate. This intermediate is then reacted with an oxazole derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1H-pyrazol-3-yl)acetamide
  • 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
  • 3(5)-Substituted Pyrazoles

Uniqueness

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-15-16(11(2)24-21-15)17(23)20-14-6-4-5-12(7-14)9-22-10-13(18)8-19-22/h4-8,10H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEBVHGJCAGMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)CN3C=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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